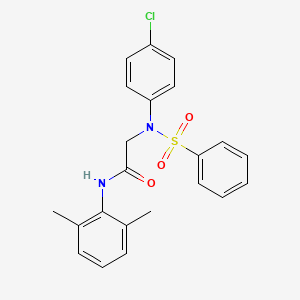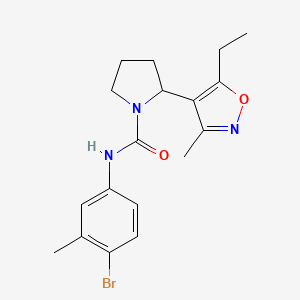![molecular formula C19H19FN4O B6134629 N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134629.png)
N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of triazole-containing compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by binding to the active site of enzymes and inhibiting their activity. It may also act by modulating the levels of neurotransmitters in the brain, which could have implications for diseases such as depression and anxiety.
Biochemical and Physiological Effects:
N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could have implications for diseases such as Alzheimer's disease, where there is a decrease in the levels of acetylcholine in the brain. It has also been found to inhibit the activity of butyrylcholinesterase, which is involved in the breakdown of the neurotransmitter butyrylcholine. This could have implications for diseases such as myasthenia gravis, where there is a decrease in the levels of butyrylcholine at the neuromuscular junction. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. This could have implications for diseases such as depression and anxiety, where there is a decrease in the levels of these neurotransmitters in the brain.
実験室実験の利点と制限
The advantages of using N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, myasthenia gravis, depression, and anxiety. Additionally, it has been found to exhibit inhibitory activity against a range of enzymes, which could have implications for other diseases as well. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research on N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. Firstly, further studies are needed to fully understand its mechanism of action and potential side effects. Secondly, it may be useful to investigate its potential therapeutic applications in other diseases such as Huntington's disease, multiple sclerosis, and amyotrophic lateral sclerosis. Thirdly, it may be useful to investigate its potential use as a chemical tool for studying the role of enzymes in various physiological processes. Finally, it may be useful to investigate its potential use as a lead compound for the development of new drugs with improved therapeutic properties.
合成法
The synthesis of N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid with 4-fluoro-α-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-ethylmorpholine and 1,1'-carbonyldiimidazole to give the final product.
科学的研究の応用
N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against a range of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are also implicated in several diseases such as Alzheimer's disease and Parkinson's disease. Therefore, N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide may have potential therapeutic applications in these diseases.
特性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-13-5-3-4-6-16(13)11-24-12-18(22-23-24)19(25)21-14(2)15-7-9-17(20)10-8-15/h3-10,12,14H,11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKXEJZZTFQLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NC(C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxypropyl)-6-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6134566.png)
![1-(2-methylphenyl)-4-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinyl)piperazine](/img/structure/B6134570.png)
![2,2-dimethyl-N-(3-{[3-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]methyl}pyridin-2-yl)propanamide](/img/structure/B6134573.png)

![N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6134585.png)
![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134623.png)
![N-(3-methoxyphenyl)-3-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6134631.png)
![3-(1-hydroxy-1-methylethyl)-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6134634.png)
![N-cycloheptyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6134637.png)